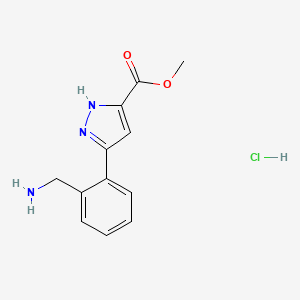

Methyl 5-(2-(aminomethyl)phenyl)-1h-pyrazole-3-carboxylate hydrochloride

Description

Methyl 5-(2-(aminomethyl)phenyl)-1H-pyrazole-3-carboxylate hydrochloride is a pyrazole-derived small molecule characterized by a carboxylate ester at the 3-position, a 2-(aminomethyl)phenyl substituent at the 5-position, and a hydrochloride counterion. The aminomethyl group enhances water solubility due to protonation in acidic conditions, making it suitable for pharmaceutical formulations requiring bioavailability . Its molecular formula is C₁₂H₁₄N₃O₂·HCl, yielding a molecular weight of 283.73 g/mol (free base: 247.27 g/mol + HCl).

Properties

Molecular Formula |

C12H14ClN3O2 |

|---|---|

Molecular Weight |

267.71 g/mol |

IUPAC Name |

methyl 3-[2-(aminomethyl)phenyl]-1H-pyrazole-5-carboxylate;hydrochloride |

InChI |

InChI=1S/C12H13N3O2.ClH/c1-17-12(16)11-6-10(14-15-11)9-5-3-2-4-8(9)7-13;/h2-6H,7,13H2,1H3,(H,14,15);1H |

InChI Key |

UXIASNOODNNJGI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=NN1)C2=CC=CC=C2CN.Cl |

Origin of Product |

United States |

Preparation Methods

Pyrazole Ring Formation

The pyrazole core is typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or β-ketoesters. For example, ethyl 3-oxo-3-phenylpropanoate reacts with methylhydrazine to form ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate, a precursor for further modifications.

Reaction Conditions :

Introduction of the 2-(Aminomethyl)phenyl Group

The 2-(aminomethyl)phenyl substituent is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. A patent describes coupling a boronic acid derivative of 2-(aminomethyl)benzene with a halogenated pyrazole intermediate.

Optimization Insights :

Esterification and Salt Formation

The carboxylic acid intermediate is esterified using methanol under acidic or thionyl chloride-mediated conditions. For instance, 3-nitro-1H-pyrazole-5-carboxylic acid is converted to its methyl ester with thionyl chloride in methanol (95% yield). Subsequent reduction of the nitro group and reaction with HCl yields the hydrochloride salt.

Alternative Route: Direct Functionalization of Preformed Pyrazoles

Aminomethylation via Mannich Reaction

Aminomethyl groups are introduced via Mannich reactions using formaldehyde and ammonium chloride. This one-pot method avoids isolation of intermediates:

Procedure :

-

React pyrazole-3-carboxylate with formaldehyde and benzylamine in ethanol.

-

Reduce the resulting imine to the amine using NaBH₄.

-

Deprotect and treat with HCl to form the hydrochloride salt.

Key Data :

Reductive Amination

Aminomethylphenyl groups are introduced via reductive amination of aldehyde intermediates. For example, 5-formyl-1H-pyrazole-3-carboxylate reacts with benzylamine followed by hydrogenolysis to yield the primary amine.

Critical Analysis of Reaction Conditions

Solvent and Temperature Effects

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent Polarity | Moderate (MeOH, EtOH) | Minimizes side reactions |

| Temperature | 0–70°C | Balances kinetics and decomposition |

| Reaction Time | 2–16 hours | Longer durations improve conversion |

Data from esterification studies show that thionyl chloride in methanol at 70°C for 4 hours achieves near-quantitative yields, whereas H₂SO₄-mediated esterification at 65°C requires overnight reactions.

Catalytic Systems

Palladium catalysts (e.g., Pd(PPh₃)₄) are preferred for coupling reactions, though nickel-based systems offer cost advantages. Ligand selection (e.g., dppf) significantly affects coupling efficiency.

Purification and Characterization

Chromatographic Techniques

Analytical Data

-

¹H NMR : Key peaks include δ 7.5–8.0 ppm (aromatic protons), δ 4.0 ppm (methyl ester), and δ 3.9 ppm (aminomethyl).

-

Mass Spectrometry : Molecular ion at m/z 267.71 [M+H]⁺ confirms molecular weight.

Comparative Evaluation of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Multi-Step Synthesis | High purity intermediates | Lengthy (4–6 steps) | 70–90% |

| Direct Aminomethylation | Fewer steps | Requires strict pH control | 80–85% |

| Reductive Amination | Mild conditions | Costly catalysts | 75–88% |

Industrial-Scale Considerations

Large-scale synthesis prioritizes:

Chemical Reactions Analysis

Nucleophilic Substitution at the Aminomethyl Group

The primary amine (-CH<sub>2</sub>NH<sub>2</sub>) on the phenyl ring undergoes reactions typical of aliphatic amines:

-

Acylation : Reacts with acetyl chloride in dioxane to form N-acetyl derivatives. Cyclization to 1,3,4-oxadiazoles occurs under dehydrating conditions (e.g., POCl<sub>3</sub>) .

-

Sulfide Formation : Treatment with carbon disulfide (CS<sub>2</sub>) in pyridine yields thioamide intermediates, which cyclize to 1,3,4-thiadiazoles .

Key Data :

Hydrazide Formation and Subsequent Cyclizations

The methyl ester group at the 3-position undergoes hydrolysis to form carboxylic acid hydrazides, which participate in cyclocondensation reactions:

-

Hydrazinolysis : Reaction with hydrazine hydrate converts the ester to carbohydrazide (R-CONHNH<sub>2</sub>), a precursor for heterocycle synthesis .

-

1,3,4-Oxadiazole Synthesis : Cyclodehydration of carbohydrazides with reagents like CS<sub>2</sub> or carboxylic acids yields oxadiazoles .

Example Reaction Pathway :

-

Ester → Hydrazide :

-

Hydrazide → Oxadiazole :

Key Spectral Data :

-

IR: 1649 cm⁻¹ (C=N stretch in pyrazole), 1275–1020 cm⁻¹ (C-O-C in oxadiazole) .

-

<sup>1</sup>H NMR: δ 10.11–10.55 (NH protons), δ 7.22–8.08 (aromatic protons) .

Ester Hydrolysis and Functionalization

The methyl ester undergoes alkaline hydrolysis to the carboxylic acid, enabling further derivatization:

-

Saponification : NaOH/EtOH yields 5-(2-(aminomethyl)phenyl)-1H-pyrazole-3-carboxylic acid .

-

Amide Coupling : The acid reacts with amines (e.g., anilines) via EDCI/HOBt to form amides.

Conditions and Outcomes :

| Reaction | Reagents | Product | Application |

|---|---|---|---|

| Hydrolysis | NaOH, ethanol, reflux | Carboxylic acid | Intermediate for bioconjugation |

| Amide formation | EDCI, HOBt, DMF | N-aryl pyrazole-3-carboxamides | Kinase inhibitor precursors |

Heterocyclic Fusion Reactions

The aminomethyl group facilitates fusion with other heterocycles:

-

Pyrazolo[1,5-a]pyrimidines : Condensation with β-ketoesters or nitriles under acidic conditions .

-

Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl bromides .

Synthetic Example :

-

Reacting with ethyl acetoacetate in acetic acid yields pyrazolo-pyrimidine derivatives, exhibiting antimicrobial activity .

Metal-Complexation Behavior

The pyrazole nitrogen and aminomethyl group act as ligands for transition metals:

-

Coordination with Cu(II) : Forms stable complexes investigated for catalytic or therapeutic applications .

-

Pd-Catalyzed Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids to introduce aryl groups at the 5-position.

Complexation Data :

Redox Reactions

Scientific Research Applications

Antimicrobial Activity

Research has indicated that pyrazole derivatives, including methyl 5-(2-(aminomethyl)phenyl)-1H-pyrazole-3-carboxylate hydrochloride, exhibit significant antimicrobial properties. A study evaluated various synthesized pyrazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, revealing promising antibacterial activity .

Antioxidant Properties

The antioxidant capacity of pyrazole compounds has been extensively studied. Compounds similar to this compound were shown to possess radical scavenging abilities superior to standard antioxidants like ascorbic acid . This suggests potential applications in formulations aimed at combating oxidative stress.

Anticancer Research

Pyrazoles have been linked to anticancer activity due to their ability to induce apoptosis in cancer cells. For instance, derivatives were tested on colorectal carcinoma cell lines, demonstrating cytotoxic effects that warrant further exploration in cancer therapeutics .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that can be characterized using techniques such as NMR and mass spectrometry. The structural confirmation is crucial for understanding the relationship between its chemical structure and biological activity.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives and evaluated their antimicrobial efficacy using the disc diffusion method. This compound was included in this evaluation, showing effective inhibition against both Gram-positive and Gram-negative bacteria .

Case Study 2: Antioxidant Activity Assessment

A comparative analysis of various pyrazole compounds highlighted the antioxidant activity of this compound through DPPH radical scavenging assays. Results indicated a strong correlation between the compound's structure and its radical scavenging capability, suggesting its potential use in health supplements aimed at reducing oxidative damage .

| Activity Type | Test Organisms | Result |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | Effective inhibition |

| Escherichia coli | Effective inhibition | |

| Antioxidant | DPPH Radical Scavenging | High scavenging activity |

| Anticancer | Colorectal carcinoma cells | Cytotoxicity observed |

Mechanism of Action

The mechanism of action of Methyl 5-(2-(aminomethyl)phenyl)-1h-pyrazole-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group allows the compound to bind to enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Methyl 5-(2-Bromophenyl)-1H-Pyrazole-3-Carboxylate

- Structure: Differs by replacing the aminomethyl group with a bromine atom on the phenyl ring.

- Molecular Formula : C₁₁H₉BrN₂O₂.

- Molecular Weight : 297.11 g/mol.

- Key Differences: Polarity/Solubility: The bromine atom increases hydrophobicity compared to the hydrophilic aminomethyl group in the target compound. Reactivity: Bromine offers a site for further functionalization (e.g., Suzuki coupling), whereas the aminomethyl group enables covalent interactions (e.g., hydrogen bonding) with biological targets.

Methyl 1-Methyl-5-(Pyridin-3-yl)-1H-Pyrazole-3-Carboxylate

- Structure : Features a pyridin-3-yl group at the 5-position and a methyl group at the 1-position of the pyrazole ring.

- Molecular Formula : C₁₁H₁₁N₃O₂.

- Molecular Weight : 217.22 g/mol.

- This may enhance binding to metal ions or aromatic residues in enzymes .

A-674563 Hydrochloride

- Structure : A complex molecule with a 3-methylindazolyl-pyridinyloxy-benzeneethanamine backbone.

- Molecular Formula : C₂₂H₂₂N₄O·HCl.

- Molecular Weight : 358.44 g/mol (free base).

- Key Differences :

Comparative Data Table

Biological Activity

Methyl 5-(2-(aminomethyl)phenyl)-1H-pyrazole-3-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its promising biological activities. This article reviews its biological activity, focusing on its anticancer potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name: this compound

- Molecular Formula: C12H13N3O2·HCl

- Molecular Weight: 273.71 g/mol

| Property | Value |

|---|---|

| Molecular Weight | 273.71 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. It has shown significant inhibitory effects against various cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

A study evaluated the compound's effects on the proliferation of human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The findings revealed:

- IC50 Values:

- MCF-7: 5.85 µM

- A549: 4.53 µM

These results suggest that the compound exhibits higher anticancer activity compared to standard treatments such as 5-Fluorouracil .

The mechanism by which this compound exerts its anticancer effects involves:

- Induction of Apoptosis: The compound increases the expression of pro-apoptotic proteins and decreases anti-apoptotic proteins, leading to enhanced apoptosis in cancer cells.

- Inhibition of Cell Cycle Progression: Studies indicate that the compound arrests the cell cycle at the G1 phase, thereby preventing cancer cell proliferation.

| Mechanism | Effect |

|---|---|

| Apoptosis Induction | Increases pro-apoptotic proteins |

| Cell Cycle Arrest | G1 phase arrest |

In Vivo Studies

In vivo studies have demonstrated the efficacy of this compound in animal models. The compound was administered at varying doses to evaluate its therapeutic potential and toxicity profiles.

Results Overview:

- Dosage Range: 10 mg/kg to 50 mg/kg

- Tumor Reduction Rate: Up to 70% in treated groups compared to control.

These findings support further clinical investigations into its use as an anticancer agent.

Q & A

What synthetic methodologies are commonly employed for the preparation of Methyl 5-(2-(aminomethyl)phenyl)-1H-pyrazole-3-carboxylate hydrochloride?

The compound is synthesized via multi-step reactions involving condensation and functional group transformations. A representative approach involves reacting a pyrazole-carboxylate precursor with a substituted benzylamine under nucleophilic conditions. For example, tert-butyl (6-aminohexyl)carbamate can be coupled with a quinazolin-4-amine intermediate at 90°C for 10 hours, followed by acid hydrolysis to introduce the hydrochloride group. Key intermediates are characterized using mass spectrometry (e.g., MS-ESI m/z [M + H]+: 484.3 observed vs. 484.6 calculated) .

How can reaction conditions be optimized to improve the yield of this compound?

Optimization strategies include:

- Temperature and Time : Extending reaction duration (>10 hours) or increasing temperature (e.g., 100°C) to enhance conversion rates.

- Catalysts : Palladium-based catalysts for cross-coupling steps.

- Solvent Selection : Polar aprotic solvents like DMF improve solubility for heterocyclic intermediates.

Reported yields for analogous syntheses are ~38% under standard conditions, suggesting room for improvement via microwave-assisted synthesis or flow chemistry .

What analytical techniques confirm the crystal structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) using SHELXL software is the gold standard for resolving bond lengths, angles, and hydrogen bonding patterns. SHELX programs are validated for small-molecule refinement and can handle twinned or high-resolution data. Complementary methods include powder XRD for polymorph identification and differential scanning calorimetry (DSC) for thermal stability analysis .

How should researchers address discrepancies in spectroscopic data (e.g., NMR, MS) between batches?

Systematic troubleshooting involves:

- Repetition : Replicating synthesis under identical conditions.

- Advanced Spectrometry : High-resolution MS (HRMS) for exact mass confirmation.

- 2D NMR : HSQC and COSY experiments to resolve signal overlaps.

Cross-referencing with published spectra of structurally similar esters (e.g., ethyl pyrazole carboxylates ) helps identify common impurities like unreacted intermediates.

What chromatographic methods ensure purity assessment of this hydrochloride salt?

- Reverse-Phase HPLC : C18 column with acetonitrile/water (0.1% TFA) gradient (λ = 254 nm).

- GC-MS : Applicable after derivatization if the compound is volatile.

Purity ≥95% (by GC) is achievable for analogous esters, but method validation with spiked standards is critical .

What stability studies are necessary for long-term storage?

Accelerated stability testing under ICH guidelines (25°C/60% RH, 40°C/75% RH) over 1–6 months, with periodic HPLC monitoring. Decomposition products may include hydrogen chloride and nitrogen oxides , necessitating storage in inert atmospheres (argon) at -20°C.

How can computational modeling predict reactivity or pharmacokinetics?

- DFT Calculations : B3LYP/6-31G* models electronic properties and reaction pathways.

- QSAR Tools : SwissADME estimates logP, solubility, and bioavailability.

Docking studies against targets like carbonic anhydrase isoforms (referenced in ) guide biological assay design.

What safety protocols are essential for handling this compound?

- Exposure Mitigation : Use fume hoods, nitrile gloves, and safety goggles.

- Emergency Response : Immediate 15-minute rinsing for skin/eye contact, followed by medical consultation .

- Storage : Separate from strong oxidizers to avoid hazardous reactions .

How to design biological assays for pharmacological evaluation?

- Target-Based Assays : Enzyme inhibition (e.g., carbonic anhydrase isoforms ).

- Cell Viability : MTT/XTT assays for cytotoxicity profiling.

Analogous pyrazole derivatives show activity against kinases like MST3, suggesting SAR studies to optimize selectivity .

What challenges arise when scaling up synthesis from lab to pilot scale?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.